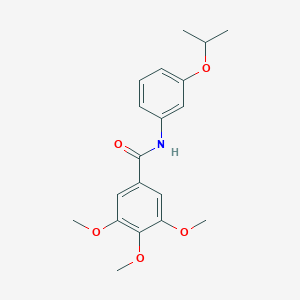![molecular formula C17H17NO3 B268297 N-[2-(allyloxy)phenyl]-4-methoxybenzamide](/img/structure/B268297.png)
N-[2-(allyloxy)phenyl]-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(allyloxy)phenyl]-4-methoxybenzamide, also known as AM404, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM404 is a synthetic analog of anandamide, an endocannabinoid that is naturally produced in the human body. AM404 has been shown to interact with the endocannabinoid system, which plays a critical role in regulating various physiological processes, including pain perception, inflammation, and mood.
Wirkmechanismus
N-[2-(allyloxy)phenyl]-4-methoxybenzamide exerts its effects by interacting with the endocannabinoid system. Specifically, it inhibits the reuptake of anandamide, leading to increased levels of the endocannabinoid in the body. Anandamide is known to bind to cannabinoid receptors, which are located throughout the body and play a critical role in regulating various physiological processes. By increasing anandamide levels, N-[2-(allyloxy)phenyl]-4-methoxybenzamide can enhance the activity of the endocannabinoid system, leading to a range of potential therapeutic effects.
Biochemical and Physiological Effects:
N-[2-(allyloxy)phenyl]-4-methoxybenzamide has been shown to have a range of biochemical and physiological effects. In addition to its potential analgesic and anti-inflammatory effects, N-[2-(allyloxy)phenyl]-4-methoxybenzamide has also been shown to have neuroprotective properties. It has been shown to protect against oxidative stress and reduce the risk of neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[2-(allyloxy)phenyl]-4-methoxybenzamide in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. This makes it a cost-effective option for researchers who need to use large amounts of the compound in their experiments. However, one of the limitations of using N-[2-(allyloxy)phenyl]-4-methoxybenzamide is that it is a relatively new compound, and there is still much that is unknown about its potential effects. More research is needed to fully understand the mechanisms of action and potential therapeutic applications of N-[2-(allyloxy)phenyl]-4-methoxybenzamide.
Zukünftige Richtungen
There are several potential future directions for research involving N-[2-(allyloxy)phenyl]-4-methoxybenzamide. One area of interest is in the development of novel analgesics that target the endocannabinoid system. N-[2-(allyloxy)phenyl]-4-methoxybenzamide and other compounds that interact with the endocannabinoid system may offer a promising alternative to traditional pain medications, which can have significant side effects. Additionally, there is growing interest in the potential use of N-[2-(allyloxy)phenyl]-4-methoxybenzamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential therapeutic applications of N-[2-(allyloxy)phenyl]-4-methoxybenzamide and other compounds that interact with the endocannabinoid system.
Synthesemethoden
N-[2-(allyloxy)phenyl]-4-methoxybenzamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with 2-allylphenol to form N-[2-(allyloxy)phenyl]-4-methoxybenzamide. The reaction is typically carried out in the presence of a base catalyst, such as sodium hydroxide or potassium carbonate, and a solvent, such as dichloromethane or ethyl acetate.
Wissenschaftliche Forschungsanwendungen
N-[2-(allyloxy)phenyl]-4-methoxybenzamide has been the subject of numerous scientific studies investigating its potential therapeutic applications. One of the most promising areas of research has been in the treatment of pain. N-[2-(allyloxy)phenyl]-4-methoxybenzamide has been shown to inhibit the reuptake of anandamide, leading to increased levels of the endocannabinoid in the body. This, in turn, can reduce pain perception and inflammation.
Eigenschaften
Produktname |
N-[2-(allyloxy)phenyl]-4-methoxybenzamide |
|---|---|
Molekularformel |
C17H17NO3 |
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
4-methoxy-N-(2-prop-2-enoxyphenyl)benzamide |
InChI |
InChI=1S/C17H17NO3/c1-3-12-21-16-7-5-4-6-15(16)18-17(19)13-8-10-14(20-2)11-9-13/h3-11H,1,12H2,2H3,(H,18,19) |
InChI-Schlüssel |
CRDMQKZEERLRSZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC=C |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268214.png)
![2-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268215.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B268216.png)
![N-[4-(isobutyrylamino)phenyl]cyclohexanecarboxamide](/img/structure/B268217.png)

![3-propoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268221.png)
![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B268222.png)
![2,4-dichloro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B268223.png)
![2,4-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268225.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268229.png)
![2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268232.png)


